molecular formula C23H26N4O8 B15497253 Nocardicin C CAS No. 59511-12-5

Nocardicin C

カタログ番号: B15497253
CAS番号: 59511-12-5
分子量: 486.5 g/mol
InChIキー: CWTCWGGPTVMMLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nocardicin C is a monocyclic β-lactam compound and a key intermediate in the biosynthesis of the nocardicin family of antibiotics, which are produced by the actinomycete Nocardia uniformis . As a foundational member of the monobactam subclass, it provides researchers with a crucial tool for studying the construction and modification of the β-lactam ring, a structure central to a vast class of antibiotics . Its primary research value lies in its role as the immediate biosynthetic precursor to the more potent Nocardicin A . Studies involving the inactivation of the cytochrome P450 NocL have demonstrated that this mutant strain fails to produce Nocardicin A and instead accumulates Nocardicin C, unequivocally confirming its position in the pathway . This makes Nocardicin C an essential standard and investigational molecule for research focused on enzymatic N-oxidation, specifically the formation of the critical syn-oxime moiety present in Nocardicin A . Furthermore, it serves as a critical model compound for exploring non-ribosomal peptide synthetase (NRPS) mechanisms in the generation of complex natural products, particularly those containing unusual residues like 4-hydroxyphenylglycine . Researchers utilize Nocardicin C to probe the mechanisms of β-lactam ring formation, a process that in the nocardicin pathway occurs in cis and involves a unique catalytic histidine residue (H790) within the NRPS termination module . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

59511-12-5

分子式

C23H26N4O8

分子量

486.5 g/mol

IUPAC名

2-amino-4-[4-[1-amino-2-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid

InChI

InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)

InChIキー

CWTCWGGPTVMMLT-UHFFFAOYSA-N

正規SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

Nocardicin C and isonocardicin C are stereoisomers differing at the C-9′ position of the homoseryl side chain. This epimerization is catalyzed by NocJ, which converts Nocardicin C to isonocardicin C (and vice versa) during biosynthesis .

  • Enzymatic Regulation: Deletion of nocJ halts Nocardicin A production but retains isonocardicin A, highlighting the critical role of stereochemistry in bioactivity .

Comparison with Nocardicin A and Nocardicin G

Structural Features

Compound Key Structural Features Molecular Weight Bioactivity
Nocardicin C Tripeptide core (D-Hpg, L-Ser, L-Hpg) + homoseryl side chain; lacks oxime ~500 Da* Biosynthetic intermediate
Nocardicin A Oxime group at C-8′; homoseryl side chain with C-9′ (S)-configuration 500.46 Da Active against Gram-negative bacteria
Nocardicin G Simplest nocardicin; tripeptide core (D,L,D-stereochemistry); no homoseryl side chain ~400 Da* Precursor to Nocardicin A

*Exact molecular weights for Nocardicin C and G are inferred from biosynthetic studies .

Broader Comparison with Other β-Lactams

Monocyclic vs. Bicyclic β-Lactams

Feature Nocardicin C Penicillins/Cephalosporins Aztreonam
Ring Structure Monocyclic Bicyclic (thiazolidine + β-lactam) Monocyclic
Synthesis NRPS-mediated Ribosomal + Penicillin-binding proteins Synthetic
β-Lactamase Resistance Moderate (Nocardicin A) Susceptible High

Mechanistic Insights

  • NRPS Domains: The β-lactam ring in Nocardicin C is formed by the NRPS condensation domain NocB-C5, which generates an α,β-unsaturated thioester intermediate . This mechanism contrasts with fungal β-lactam synthases (e.g., isopenicillin N synthase) .

Research Findings and Implications

  • Epimerase Activity: NocJ represents a new class of PLP-dependent epimerases critical for nocardicin bioactivity .
  • Resistance Mechanisms: The monocyclic structure of Nocardicin C/A confers partial resistance to β-lactamases, though less than synthetic analogs like aztreonam .
  • Unresolved Questions: The exact timing of oxidation steps (C-9′ inversion vs. oxime formation) in Nocardicin C/A biosynthesis remains unclear .

Q & A

Q. What are the key structural and biosynthetic features of nocardicin C that distinguish it from other β-lactam antibiotics?

Nocardicin C is structurally characterized by a tripeptide backbone derived from two units of p-hydroxy-L-phenylglycine (L-pHPG) and one unit of L-Ser, assembled via nonribosomal peptide synthetases (NRPSs) NocA and NocB . Unlike classical β-lactams, its monocyclic structure lacks the fused ring system, which impacts its antibacterial activity and stability. Biosynthetically, the NRPS system involves five modules across NocA and NocB, forming a pentapeptide precursor that is later truncated to the tripeptide core .

Q. What experimental methodologies are commonly employed to analyze nocardicin C production and structural modifications?

High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases is standard for detecting nocardicin C and related metabolites. Gradient elution (e.g., 94:6 to 60:40 aqueous:organic phase over 40 minutes) and UV detection at 272 nm enable precise quantification . For biosynthetic studies, heterologous expression of NRPS modules and ATP/PPi exchange assays are critical for validating substrate specificities of adenylation (A) domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity predictions for adenylation domains (e.g., A2) in nocardicin C biosynthesis?

Discrepancies arise when bioinformatic tools (e.g., NRPSpredictor2) fail to align with experimental ATP/PPi exchange data. For A2, low-confidence predictions (e.g., L-Arg or L-Orn) require combinatorial approaches:

  • In vitro assays : Use purified A2 domains with candidate amino acids (e.g., L-Arg, L-Orn) and measure PPi release .
  • Gene knockout studies : Delete A2 in N. uniformis and analyze intermediates via LC-MS to infer substrate incorporation .
  • Structural modeling : Compare A2 active-site residues with known NRPS structures to identify binding pocket constraints .

Q. What experimental evidence supports the hypothesis of a pentapeptide precursor in nocardicin C biosynthesis, and how does this reconcile with the final tripeptide structure?

In vivo mutagenesis of all five NRPS modules (NocA and NocB) abolished nocardicin C production, confirming their indispensability . This implies a pentapeptide intermediate, which undergoes enzymatic truncation. Proposed mechanisms include:

  • Post-assembly modification : Hydrolysis or oxidative cleavage by unidentified tailoring enzymes.
  • Dual-function NRPS domains : A thioesterase (TE) domain in NocB may catalyze selective release of the tripeptide . Current gaps include identifying the truncation enzymes and characterizing their kinetics.

Q. How can researchers optimize heterologous expression systems to study nocardicin C biosynthesis in non-native hosts?

Challenges include poor solubility of NRPS modules and missing chaperones (e.g., MbtH-like proteins). Methodological solutions:

  • Co-expression of MbtH : Enhances adenylation domain activity, as shown in E. coli systems .
  • Modular cloning : Split NRPS genes into smaller operons to reduce metabolic burden .
  • Inducible promoters : Use T7 or arabinose-inducible systems to control timing of enzyme expression .
  • LC-MS monitoring : Track intermediates in real-time to troubleshoot bottlenecks .

Q. What role does the nocardicin C-9′ isomerase play in stereochemical configuration, and how can its activity be quantified?

The isomerase (likely encoded by nocL) mediates epimerization at the C-9′ position, critical for bioactivity. To quantify activity:

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase and compare peak ratios .
  • Isotope labeling : Feed 13C^{13}\text{C}-L-Ser to cultures and track label incorporation via NMR .
  • Enzyme kinetics : Purify recombinant isomerase and measure kcat/Kmk_{\text{cat}}/K_m with synthetic substrates .

Methodological Guidance for Experimental Design

Q. How should researchers design mutagenesis experiments to probe NRPS module function in nocardicin C biosynthesis?

  • Targeted mutagenesis : Replace active-site residues (e.g., Asp in A3 domain) with Ala to disrupt substrate activation .
  • Complementation assays : Introduce wild-type genes in trans to rescue nocardicin C production in knockout strains .
  • Multi-omics integration : Pair mutagenesis with transcriptomics/proteomics to identify compensatory pathways .

Q. What statistical and reproducibility criteria are essential when reporting HPLC or LC-MS data for nocardicin C?

  • Technical replicates : Analyze samples in triplicate to calculate mean ± SD .
  • Internal standards : Spike samples with deuterated nocardicin C analogs to correct for ionization efficiency .
  • Column calibration : Use certified reference materials to validate retention times and resolution .

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